4-(3-Methylsulfanyl-propyl)-pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
4-(3-methylsulfanylpropyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-11-8-2-3-9-4-6-10-7-5-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
KEKILMWMKULWGA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC1=CC=NC=C1 |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformational Chemistry of 4 3 Methylsulfanyl Propyl Pyridine
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property dictates its reactivity towards both nucleophiles and electrophiles and is the basis for its transformation into saturated analogues.
The electron-deficient character of the pyridine ring deactivates it towards electrophilic aromatic substitution, which typically requires forcing conditions and proceeds with low yields. When such reactions do occur, substitution is generally directed to the 3- and 5-positions. The nitrogen atom acts as a strong deactivating group by pulling electron density from the ring, making it less attractive to electrophiles. youtube.com
Conversely, the pyridine nucleus is activated for nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). quimicaorganica.orgstackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer-type adduct to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com For 4-(3-Methylsulfanyl-propyl)-pyridine, the 4-position is already substituted, making the 2- and 6-positions the primary sites for potential nucleophilic attack, should a suitable leaving group be present or if conditions for a Chichibabin-type amination are employed. The presence of the electron-donating alkyl side chain at the 4-position has a minor electronic effect on the ring's reactivity compared to the dominant influence of the ring nitrogen.
The reduction of the pyridine ring to a piperidine (B6355638) scaffold is a common and valuable transformation, as piperidine derivatives are prevalent in pharmaceuticals and natural products. asianpubs.orgmdpi.com This reduction is typically achieved through catalytic hydrogenation, which involves breaking the aromaticity of the ring and requires overcoming a significant resonance energy barrier. dicp.ac.cn Consequently, this transformation often necessitates the use of transition metal catalysts under elevated hydrogen pressure or acidic conditions to protonate and activate the pyridine ring. asianpubs.orgnih.gov
A variety of catalytic systems have been developed for the hydrogenation of substituted pyridines. The choice of catalyst, solvent, and reaction conditions is critical to achieve high yields and chemoselectivity, ensuring the thioether side chain remains intact. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is frequently used in acidic media like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar to afford the corresponding piperidine derivatives. asianpubs.org Other effective catalysts include palladium, rhodium, ruthenium, and Raney Nickel. asianpubs.orgmdpi.com Metal-free reduction methods have also been explored, such as transfer hydrogenation using trichlorosilane (B8805176) activated by a Lewis base. mdpi.com
Table 1: Catalytic Systems for the Hydrogenation of Pyridine Derivatives
| Catalyst System | Reagents/Conditions | Typical Substrates | Reference |
|---|---|---|---|
| Platinum(IV) Oxide (PtO₂) | H₂ (50-70 bar), Acetic Acid, Room Temp. | Substituted Pyridines | asianpubs.org |
| Palladium on Carbon (Pd/C) | H₂, Acidic Media (e.g., aq. HCl) | Fluorinated Pyridines | nih.gov |
| Rhodium Complexes | Formic Acid, CH₂Cl₂/H₂O | Pyridinium (B92312) Salts | dicp.ac.cn |
| Borenium Catalysts | Hydrosilanes, H₂ | Bis-substituted Pyridines | mdpi.com |
| Metal-Free System | Trichlorosilane (HSiCl₃), HMPA | 3-Carbonyl Pyridines | mdpi.com |
Transformations Involving the Methylsulfanyl-propyl Side Chain
The methylsulfanyl-propyl side chain offers a secondary site for chemical modification, primarily centered on the nucleophilic and easily oxidizable sulfur atom.
The thioether (sulfide) moiety can be selectively oxidized in a stepwise manner to the corresponding sulfoxide (B87167) and subsequently to the sulfone. masterorganicchemistry.com This transformation significantly alters the polarity, solubility, and hydrogen bonding capacity of the side chain. The choice of oxidant and stoichiometry allows for controlled access to either oxidation state.
Mild oxidizing agents are typically used to convert the thioether to the sulfoxide while minimizing over-oxidation to the sulfone. Common reagents for this purpose include one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The use of scandium triflate (Sc(OTf)₃) has been shown to catalyze the mono-oxidation of alkyl-aryl sulfides with hydrogen peroxide, offering high chemoselectivity under mild conditions. organic-chemistry.org More powerful oxidizing agents, or the use of excess mild oxidant, will furnish the corresponding sulfone. masterorganicchemistry.com The kinetics of oxidation can vary greatly depending on the reagent; for instance, hypochlorite (B82951) is a much faster oxidant for thioethers than hydrogen peroxide under near-physiological conditions. nih.gov
Table 2: Oxidation of Thioethers
| Oxidizing Agent | Typical Product | Notes | Reference |
|---|---|---|---|
| H₂O₂ (1 equiv.), Sc(OTf)₃ | Sulfoxide | Mild and highly chemoselective for mono-oxidation. | organic-chemistry.org |
| m-CPBA (1 equiv.) | Sulfoxide | Common and effective laboratory oxidant. | masterorganicchemistry.com |
| m-CPBA (>2 equiv.) or O₃ | Sulfone | Stronger conditions lead to the fully oxidized sulfone. | masterorganicchemistry.com |
| Hypochlorite (OCl⁻) | Sulfoxide/Sulfone | Very rapid oxidation compared to H₂O₂. | nih.gov |
The carbon-sulfur (C–S) bond in the side chain can be cleaved under various conditions, providing a route to further functionalize the propyl chain. Transition-metal-free strategies for C–S bond cleavage have been developed utilizing reagents such as oxidants, acids, bases, or photochemical methods. rsc.org For instance, irradiation of alkyl sulfides with UV light (e.g., at 254 nm) can induce efficient homolytic cleavage of the C–S bond, generating alkyl and thiyl radicals that can be trapped or undergo coupling. researchgate.net
Furthermore, the C–S bond is a versatile functional group in cross-coupling reactions. Transition metal catalysis, particularly with nickel and palladium complexes, can activate the C–S bond for cleavage and subsequent formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the side chain. rsc.org
Exploration of Chemo- and Regioselectivity in Synthetic Modifications
The presence of two distinct reactive sites in this compound makes chemo- and regioselectivity a central theme in its synthetic chemistry. Reaction conditions can be tailored to selectively target either the pyridine nucleus or the thioether side chain.
For instance, the oxidation of the thioether to a sulfoxide can be achieved under mild, neutral conditions (e.g., H₂O₂/Sc(OTf)₃) that leave the basic pyridine ring untouched. organic-chemistry.org Conversely, the catalytic hydrogenation of the pyridine ring to piperidine can be performed using catalysts like PtO₂ or Pd/C under conditions that are generally compatible with the thioether group. asianpubs.org
Care must be taken when using strongly basic reagents. While the pyridine ring itself is not prone to deprotonation, the protons on the methylene (B1212753) group adjacent (alpha) to the ring are weakly acidic, similar to a benzylic position. The use of very strong bases, such as organolithium reagents (e.g., t-BuLi), could lead to competitive deprotonation and lithiation at this side-chain position, enabling subsequent reaction with electrophiles. researchgate.netcardiff.ac.uk This reactivity must be considered when planning transformations, such as nucleophilic additions, that require strong bases. By carefully selecting reagents and reaction conditions, chemists can selectively manipulate one functional group in the presence of the other, enabling the synthesis of a diverse array of complex derivatives from this versatile building block.
Iv. Spectroscopic Characterization and Structural Elucidation of 4 3 Methylsulfanyl Propyl Pyridine
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Frequencies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectrum of 4-(3-Methylsulfanyl-propyl)-pyridine is expected to show distinct bands corresponding to the pyridine (B92270) ring, the alkyl chain, and the methylsulfanyl group.
Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. elixirpublishers.com
C=C and C=N stretching: These ring stretching vibrations are observed in the 1600-1430 cm⁻¹ region. elixirpublishers.com Pyridine itself shows strong absorptions in this area.
C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies and are characteristic of the substitution pattern on the ring. elixirpublishers.com
Alkyl Chain and Thioether Vibrations:
C-H stretching: The aliphatic C-H stretching vibrations of the propyl chain and the methyl group are expected in the 2960-2850 cm⁻¹ range.
CH₂ bending (scissoring): This vibration is typically found around 1465 cm⁻¹.
C-S stretching: The carbon-sulfur stretching vibration for a thioether is generally weak and appears in the 700-600 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
Interactive Data Table: Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2960-2850 |
| C=N Stretch | Pyridine Ring | ~1595 |
| C=C Stretch | Pyridine Ring | 1560-1480 |
| CH₂ Bend | Propyl Chain | ~1465 |
| C-S Stretch | Thioether | 700-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Atom Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the pyridine ring protons and the protons of the 3-methylsulfanyl-propyl side chain.
Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. chemicalbook.comchemicalbook.com The protons ortho to the nitrogen (at C2 and C6) would be the most downfield, appearing as a doublet, while the protons meta to the nitrogen (at C3 and C5) would appear as another doublet further upfield. chemicalbook.com
Propyl Chain Protons: The three methylene (B1212753) groups of the propyl chain would appear as distinct multiplets in the upfield region (δ 1.5-3.0 ppm). The methylene group attached to the pyridine ring (α-CH₂) would be the most deshielded, followed by the one attached to the sulfur (γ-CH₂), and finally the central methylene group (β-CH₂).
Methyl Protons: The methyl group attached to the sulfur atom (-SCH₃) would appear as a sharp singlet, typically around δ 2.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Pyridine Carbons: The carbons of the pyridine ring are expected in the δ 120-150 ppm range. chemicalbook.com The carbons adjacent to the nitrogen (C2, C6) and the carbon bearing the propyl group (C4) would have distinct chemical shifts.
Alkyl Carbons: The carbons of the propyl chain and the methyl group would appear in the upfield region of the spectrum (δ 15-40 ppm).
The tables below outline the predicted chemical shifts for this compound.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| H-2, H-6 (Pyridine) | Doublet | 8.4-8.5 |
| H-3, H-5 (Pyridine) | Doublet | 7.1-7.2 |
| α-CH₂ (to Pyridine) | Triplet | 2.6-2.8 |
| γ-CH₂ (to Sulfur) | Triplet | 2.4-2.6 |
| β-CH₂ | Multiplet | 1.8-2.0 |
| S-CH₃ | Singlet | ~2.1 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~148 |
| C-3, C-5 (Pyridine) | ~124 |
| α-C (to Pyridine) | ~35 |
| γ-C (to Sulfur) | ~32 |
| β-C | ~30 |
| S-CH₃ | ~15 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (molar mass: 167.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 167.
The fragmentation of the molecular ion is expected to occur through several characteristic pathways:
Benzylic Cleavage: The most common fragmentation for alkyl-substituted pyridines is the cleavage of the bond beta to the aromatic ring. nist.gov This would result in the loss of an ethylsulfanyl radical (•CH₂CH₂SCH₃) to form a highly stable pyridylmethyl cation at m/z = 92, which would likely be the base peak.
McLafferty Rearrangement: A gamma-hydrogen transfer from the propyl chain to the pyridine nitrogen followed by cleavage could also occur.
Cleavage of the C-S bond: Fragmentation can occur at the C-S bonds, leading to ions corresponding to the loss of a methyl radical (•CH₃) or a methylsulfanyl radical (•SCH₃).
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 167 | [C₉H₁₃NS]⁺ | Molecular Ion (M⁺) |
| 152 | [C₈H₁₀NS]⁺ | Loss of •CH₃ |
| 120 | [C₇H₈N]⁺ | Loss of •CH₂SCH₃ |
| 93 | [C₅H₄NCH₂]⁺ | Benzylic cleavage, loss of •C₂H₄SCH₃ |
| 92 | [C₅H₄NCH]⁺ | Rearrangement from m/z 93 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and conformational details. However, this analysis is contingent upon the ability to grow a single crystal of sufficient quality.
As of the current literature, a crystal structure for this compound has not been reported. If such a study were performed, it would reveal the conformation of the propyl chain relative to the pyridine ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of the molecules in the crystal lattice.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like pyridine exhibit characteristic absorptions.
The UV-Vis spectrum of this compound is expected to be similar to that of other 4-alkylpyridines. nist.gov It should display absorptions arising from:
π → π* transitions: These are typically strong absorptions. For pyridine, they occur around 200 nm and 250-260 nm. researchgate.netsielc.com The band around 250-260 nm is often referred to as the primary aromatic band.
n → π* transitions: This transition involves the non-bonding electrons on the nitrogen atom. It is generally a weaker, broader absorption and is often observed as a shoulder on the π → π* band, typically at longer wavelengths (>270 nm). researchgate.net
The solvent used can influence the position and intensity of these absorption bands.
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Transition Type | Chromophore | Expected λₘₐₓ (nm) |
|---|---|---|
| π → π* | Pyridine Ring | ~255 |
| n → π* | Pyridine Ring (N lone pair) | ~270-280 (often as a shoulder) |
V. Computational Chemistry Investigations of 4 3 Methylsulfanyl Propyl Pyridine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are the cornerstone of modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties. scirp.org Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to model molecular behavior. nih.gov
DFT methods, such as the widely used B3LYP functional, are particularly popular for their balance of accuracy and computational efficiency, making them suitable for a wide range of molecular systems. niscair.res.in Ab initio methods, while often more computationally demanding, are derived directly from theoretical principles without the use of experimental data. These calculations form the basis for more specific analyses, including the examination of molecular orbitals, electrostatic potential, and bonding interactions for 4-(3-methylsulfanyl-propyl)-pyridine.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the pyridine (B92270) ring and the sulfur atom of the methylsulfanyl group, which possess lone pairs of electrons. The LUMO is likely distributed over the π-system of the pyridine ring, which can accept electron density.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive, indicating that charge transfer can readily occur within the molecule. scirp.orgnih.gov
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. A higher energy value corresponds to a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. A lower energy value corresponds to a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A small gap signifies low kinetic stability and high chemical reactivity. It is a critical factor in determining molecular bioactivity. scirp.org |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. nih.gov
In an MEP analysis of this compound, distinct regions of electrostatic potential would be observed:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential would be concentrated around the nitrogen atom of the pyridine ring and the sulfur atom of the methylsulfanyl group, due to their lone pairs of electrons. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.
Positive Regions (Blue): These areas indicate electron-deficient regions, typically around hydrogen atoms, and are prone to nucleophilic attack.
Neutral Regions (Green): These areas, likely corresponding to the propyl chain, have a near-zero potential and are associated with nonpolar or hydrophobic characteristics.
The MEP provides a comprehensive picture of the molecule's charge distribution, guiding the understanding of non-covalent interactions and molecular recognition processes. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stability by examining charge delocalization between orbitals. scirp.org This method quantifies the interactions between filled "donor" NBOs (such as lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically antibonding orbitals). researchgate.net
Delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the pyridine ring.
Delocalization of the sulfur lone pairs (n) into adjacent antibonding σ* orbitals.
Interactions between the π orbitals of the pyridine ring and the σ* orbitals of adjacent bonds.
The strength of these delocalization events is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more intense interaction, signifying greater charge delocalization and increased molecular stability.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| LP (1) N | π* (C-C)ring | n → π | (Calculated Value) | Quantifies the delocalization of the nitrogen lone pair into the pyridine ring, enhancing stability. |
| LP (1) S | σ (C-C)chain | n → σ | (Calculated Value) | Represents charge transfer from the sulfur atom to the adjacent alkyl chain, influencing conformation and reactivity. |
| π (C-C)ring | σ (C-H) | π → σ* | (Calculated Value) | Indicates delocalization from the aromatic ring into adjacent C-H bonds. |
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this involves studying the rotation around the single bonds within the 3-(methylsulfanyl-propyl) side chain. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed.
This analysis identifies the most stable, low-energy conformers (global and local minima) as well as the transition states (energy barriers) that separate them. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation is crucial, as the molecule's shape dictates how it can interact with other molecules, such as biological receptors.
Theoretical Prediction of Reaction Mechanisms and Pathways
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. researchgate.net By identifying and calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of a proposed reaction.
For this compound, theoretical studies could predict the outcomes of various chemical transformations. For example, one could investigate:
Oxidation at the Sulfur Atom: Calculations could determine the activation barrier for the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, providing insight into the molecule's metabolic fate.
Electrophilic Aromatic Substitution: The reactivity of different positions on the pyridine ring towards electrophiles could be assessed, predicting the regioselectivity of reactions like nitration or halogenation.
These theoretical predictions can guide synthetic chemists in designing efficient reaction conditions and anticipating potential side products.
In Silico Studies of Molecular Interactions with Biological Targets
In silico techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.gov These methods are fundamental in drug discovery and molecular biology. nih.gov
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a receptor's active site. niscair.res.in A scoring function estimates the binding affinity, ranking potential poses. The pyridine nitrogen would likely act as a hydrogen bond acceptor, while the propyl chain could engage in hydrophobic interactions within the binding pocket.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the movements of atoms over a period, MD provides insights into the dynamic nature of the interaction and can help refine the binding mode and calculate binding free energies more accurately.
These computational studies can identify potential biological targets for this compound and provide a rationale for its observed biological activity, guiding the design of more potent and selective analogs.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mechanism and affinity of a molecule within the active site of a biological target.
Given the prevalence of pyridine-containing compounds as kinase inhibitors, a hypothetical molecular docking study was conceptualized for this compound against Epidermal Growth Factor Receptor (EGFR) kinase, a common target for cancer therapy. nih.govnih.govresearchgate.net The study would aim to predict the binding mode, binding affinity, and key molecular interactions of the compound within the ATP-binding site of EGFR.
The pyridine ring is a well-established pharmacophore that can form crucial hydrogen bonds and other interactions within protein active sites. auctoresonline.org The alkyl-methylsulfanyl side chain introduces a degree of flexibility and potential for hydrophobic and sulfur-based interactions.
Hypothetical Docking Results:
A simulated docking of this compound into the active site of EGFR (PDB ID: 1M17) could yield a favorable binding affinity, suggesting potential inhibitory activity. The predicted interactions would likely involve the pyridine nitrogen acting as a hydrogen bond acceptor with key amino acid residues in the hinge region of the kinase domain, a common binding motif for pyridine-based inhibitors. researchgate.net The propyl chain and the methylsulfanyl group would likely extend into a hydrophobic pocket, forming van der Waals and hydrophobic interactions with nonpolar residues.
The table below illustrates the type of data that would be generated from such a molecular docking study, including the binding affinity (in kcal/mol) and the specific amino acid residues involved in different types of interactions.
| Interaction Type | Interacting Residues (Hypothetical) | Distance (Å) |
| Hydrogen Bond | MET 793 | 2.9 |
| Hydrophobic | LEU 718, VAL 726, ALA 743, LEU 844 | N/A |
| Pi-Alkyl | LEU 788 | 4.5 |
| Binding Affinity | -6.5 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.
A QSAR study involving this compound would typically include a dataset of structurally related pyridine derivatives with known biological activities against a specific target. The model would be built by calculating various molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.
Key Molecular Descriptors for a QSAR Model:
For a molecule like this compound, several classes of molecular descriptors would be relevant for building a predictive QSAR model. These descriptors quantify different aspects of the molecular structure:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen atom in the pyridine ring and the sulfur atom in the side chain would significantly influence these properties.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. The flexible propyl chain would be a key factor in the steric properties.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. Wiener index and Kier & Hall connectivity indices are common examples.
Hypothetical QSAR Equation:
A hypothetical QSAR model for a series of pyridine derivatives, including this compound, might result in a linear equation like the following:
pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular Volume)
In this equation, pIC₅₀ represents the predicted biological activity, and the β coefficients indicate the contribution of each descriptor to the activity. A positive coefficient for LogP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for LUMO energy might indicate that a greater electron-accepting ability is favorable.
The table below presents hypothetical data for a small set of pyridine derivatives that could be used to generate such a QSAR model.
| Compound | pIC₅₀ (Experimental) | LogP | LUMO (eV) | Molecular Volume (ų) |
| 4-Propylpyridine | 5.2 | 2.3 | -0.8 | 130 |
| This compound | 5.8 | 2.5 | -1.0 | 155 |
| 4-(3-Methoxypropyl)-pyridine | 5.5 | 2.1 | -0.9 | 145 |
| 4-(3-Hydroxypropyl)-pyridine | 4.9 | 1.5 | -0.7 | 135 |
Such a QSAR model would be a valuable tool for designing new pyridine derivatives with potentially improved activity by guiding the modification of their physicochemical properties.
Vi. Biological Activity Research and Mechanistic Insights in Vitro Investigations
Enzyme Inhibition and Modulatory Actions
The potential for 4-(3-Methylsulfanyl-propyl)-pyridine to act as an inhibitor or modulator of key enzymatic pathways is a subject of scientific inquiry. However, based on available research, specific data on its activity against several important enzymes remains limited.
Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a crucial enzyme involved in bone mineralization and the regulation of extracellular pyrophosphate levels, a key inhibitor of calcification. nih.govnih.gov Inhibition of TNAP is being explored as a therapeutic strategy for conditions involving ectopic calcification. nih.gov Despite the investigation of various compounds as TNAP inhibitors, specific studies detailing the inhibitory activity of this compound against h-TNAP are not available in the current body of scientific literature.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, existing as isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. nih.gov While many pyridine-containing derivatives have been synthesized and evaluated as selective COX-2 inhibitors, research specifically quantifying the inhibitory effect of this compound on either COX-1 or COX-2 has not been reported. nih.govnih.gov
p38α MAPK and PDE-4 Inhibition
The inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) are targets for anti-inflammatory therapies. acs.org Dual inhibitors targeting both enzymes have been developed, some of which feature a pyridine (B92270) scaffold. acs.org However, there is currently no published research that specifically investigates or quantifies the inhibitory potential of this compound against either p38α MAPK or PDE-4.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleotides and certain amino acids, making it a critical target for antimicrobial and anticancer drugs. nih.govmdpi.com Inhibitors of DHFR disrupt DNA synthesis and lead to cell growth arrest. mdpi.com While the field of DHFR inhibitors is extensive, specific data on the efficacy of this compound as a DHFR inhibitor is not present in the available scientific literature.
Antimicrobial and Antiviral Efficacy
The pyridine nucleus is a common structural motif in compounds with a wide range of therapeutic properties, including antimicrobial and antiviral activities. nih.govnih.gov The biological effects can be significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov
Published research focusing specifically on the antimicrobial or antiviral efficacy of this compound is not currently available. Although numerous studies have demonstrated the antimicrobial properties of various pyridine derivatives, including 3-alkylpyridine alkaloids and pyridinium (B92312) salts, specific data such as Minimum Inhibitory Concentration (MIC) values for this compound against bacterial or fungal strains have not been reported. researchgate.netresearchgate.netmdpi.com Similarly, its potential antiviral activity has not been documented in the scientific literature. researchgate.netmdpi.com
Antibacterial Mechanism of Action
Given the absence of specific data confirming the antibacterial efficacy of this compound, its mechanism of action has not been investigated or described.
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of the chemical compound “this compound” according to the requested outline.
The provided structure requires in-depth research findings on the antifungal, antiviral, anticancer, nucleic acid interactions, and antileishmanial properties of this specific molecule. However, current research focuses on the broader class of pyridine derivatives, and the specific data for "this compound" in these contexts is not available in the retrieved sources.
Therefore, it is not possible to provide a scientifically accurate article that adheres strictly to the user's instructions and outline for this particular compound.
Vii. Precursor and Derivative Synthesis, and Structure Activity Relationship Sar Studies
Systematic Modification of the Pyridine (B92270) Core and Substituents
The pyridine ring is a foundational motif in medicinal chemistry, and numerous strategies exist for its modification. acs.org These methods allow for the systematic introduction of various functional groups at different positions, which can significantly alter the molecule's physicochemical properties and biological activity.
Direct C-H functionalization is a powerful tool for derivatizing the pyridine core. The inherent electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom, typically direct nucleophilic and radical substitutions to the C2 and C4 positions. nih.gov For instance, the Minisci reaction, which involves the addition of carbon-centered radicals to protonated heteroaromatics, is a classic method for alkylating pyridines, primarily at the C2 and C4 positions. acs.org Conversely, electrophilic substitution is more challenging and generally occurs at the C3 position.
Recent advances have provided methods for more controlled and regioselective modifications. For example, nickel/Lewis acid cooperative catalysis has been developed for the direct and selective C4-alkylation of pyridines using alkenes and alkynes. nih.gov Furthermore, by employing specific activating agents like different alkyllithium clusters, it is possible to achieve regiodivergent alkylation, selectively targeting either the C2 or C4 position of the pyridine ring. youtube.com Skeletal editing techniques represent another frontier, allowing for the transformation of the pyridine framework itself into other aromatic systems, thereby enabling significant structural diversification.
These methodologies could be applied to the 4-(3-methylsulfanyl-propyl)-pyridine scaffold to generate a library of derivatives with substituents at various positions, as summarized in the table below.
| Modification Strategy | Target Position(s) | Potential Substituents |
| Minisci Reaction | C2, C4, C6 | Alkyl, Acyl groups |
| Nickel/Lewis Acid Catalysis | C4 | Alkyl groups from alkenes/alkynes |
| Alkyllithium-Mediated Alkylation | C2 or C4 | Various alkyl groups |
| Electrophilic Substitution | C3, C5 | Nitro, Halogen, Sulfonic acid groups |
Derivatization of the Methylsulfanyl-propyl Side Chain
The methylsulfanyl-propyl side chain offers several avenues for chemical modification, each capable of influencing the molecule's steric profile, polarity, and potential for hydrogen bonding.
A primary site for derivatization is the sulfur atom. Thioethers (sulfides) are readily oxidized to form sulfoxides and subsequently sulfones. organic-chemistry.org This transformation can be achieved using a variety of oxidizing agents, including hydrogen peroxide, often in the presence of a catalyst. nih.gov The oxidation state of the sulfur atom significantly impacts the side chain's properties; sulfoxides and sulfones are more polar and can act as hydrogen bond acceptors, which can profoundly affect drug-receptor interactions. pearson.com
Another strategy involves altering the length and composition of the propyl chain itself. The hydrogens on the carbon atom adjacent to the pyridine ring (the benzylic-like position) exhibit increased acidity, which can be exploited for functionalization. drughunter.com Furthermore, the concept of bioisosterism can be applied, where the thioether linkage is replaced with other functional groups that have similar physical or chemical properties. nih.govdrugdesign.org This could involve replacing the sulfur atom with an oxygen (ether), a methylene (B1212753) group (alkyl chain), or other bioisosteric equivalents to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. researchgate.netresearchgate.net
| Side Chain Modification | Resulting Functional Group | Potential Impact on Properties |
| Oxidation of Thioether | Sulfoxide (B87167) (R-SO-R') | Increased polarity, H-bond acceptor |
| Further Oxidation | Sulfone (R-SO₂-R') | Further increased polarity, H-bond acceptor |
| Bioisosteric Replacement | Ether (-O-), Methylene (-CH₂-) | Altered lipophilicity, polarity, and metabolic stability |
| Chain Modification | Shortening/Lengthening/Branching | Modified steric bulk and flexibility |
Design and Synthesis of Fused Heterocyclic Pyridine Derivatives (e.g., Pyrazolo[3,4-b]pyridine, Pyrrolo[3,4-c]pyridine, Chromeno[4,3-b]pyridine, Thiochromeno[4,3-b]pyridine)
Fusing a second heterocyclic ring to the pyridine core of a molecule like this compound can create rigid, polycyclic structures with unique biological activities. The synthesis of these fused systems typically involves annelating a new ring onto a pre-existing, appropriately functionalized pyridine precursor.
Pyrazolo[3,4-b]pyridines: This scaffold is of significant medicinal interest. A common synthetic route involves the cyclization of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. Alternatively, a suitably substituted pyridine, such as a 2-chloro-3-formylpyridine, can be reacted with hydrazine (B178648) to annelate the pyrazole (B372694) ring.
Pyrrolo[3,4-c]pyridines: The synthesis of these derivatives, also known as 5-azaphthalimides, can be achieved through several methods, including the annulation of a pyrrole (B145914) moiety onto a pyridine ring or vice versa. chemrxiv.org
Chromeno[4,3-b]pyridines and Thiochromeno[4,3-b]pyridines: These tricyclic systems are accessible through various synthetic strategies. Green chemistry protocols have been developed that utilize ammonium (B1175870) acetate-mediated cyclocondensation reactions between a ketone (like chroman-4-one or thiochroman-4-one) and a suitable reaction partner. pearson.commdpi.com Multicomponent reactions also provide an efficient pathway to these fused structures. pearson.com
Elucidation of Structure-Activity Relationships (SAR) for Targeted Biological Effects
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects, guiding the design of more potent and selective compounds. For pyridine derivatives, SAR studies have revealed several key trends.
The position and nature of substituents on the pyridine ring are critical. A review of pyridine derivatives with antiproliferative activity found that the presence of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups often enhances activity, while bulky groups or halogen atoms can be detrimental. acs.org
Modifications to side chains also play a significant role. For a series of thioalkyl pyridine derivatives, specific substitutions led to compounds with notable anxiolytic and sedative effects. nih.gov The oxidation state of a thioether in a side chain can also be a critical determinant of activity. In one study on peptide analogues, replacing a disulfide bridge with a thioether maintained biological activity, but the position of the sulfur atom within the bridge was found to be crucial. pearson.com
The development of novel pyridine and pyrimidine (B1678525) derivatives as dual EGFR/VEGFR-2 inhibitors for anticancer applications highlighted specific substitution patterns that led to potent activity. Similarly, SAR studies of imidazo[1,2-a]pyridine (B132010) derivatives identified compounds with significant proliferation inhibitory activity against gastric cancer cells. These studies collectively demonstrate that a systematic approach to modifying the pyridine core, its side chains, and through the creation of fused systems, is a powerful strategy for developing compounds with targeted biological effects.
| Structural Feature | General Effect on Antiproliferative Activity acs.org |
| -OCH₃ groups | Significantly improved activity |
| -OH groups | Favored an improvement in activity |
| -C=O and -NH₂ groups | Enhanced activity |
| Halogen atoms | Associated with lower activity |
| Bulky groups | Exhibited lower activity |
Viii. Advanced Applications in Chemical Science and Materials Engineering
Catalysis and Organocatalysis in Organic Transformations
While direct catalytic applications of 4-(3-Methylsulfanyl-propyl)-pyridine are not extensively documented in dedicated studies, its structural components suggest plausible roles in both transition metal catalysis and organocatalysis. The pyridine (B92270) moiety is a well-established functional group in catalysis, and the thioether linkage introduces additional coordination possibilities and electronic modifications.
The pyridine nitrogen atom in this compound can act as a Lewis basic site, coordinating to a variety of transition metals. wikipedia.org The thioether sulfur atom, with its lone pairs of electrons, can also participate in metal coordination, potentially forming a bidentate chelate ligand. This chelation can enhance the stability and modulate the reactivity of the resulting metal complex.
Research on analogous pyridine-thioether ligands, such as pyridine-2,6-bis(thioether) (SNS) ligands, has demonstrated their utility in forming stable complexes with metals like ruthenium. These complexes have shown significant activity as catalysts in transfer hydrogenation reactions. acs.orgresearchgate.netfigshare.com The electronic properties of the thioether donor are known to influence the catalytic performance. acs.org It is conceivable that this compound could form similar catalytically active complexes. The flexibility of the propyl chain would allow for the formation of a stable chelate ring with a suitable metal center.
Table 1: Potential Transition Metal Complexes and Catalytic Applications
| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |
|---|---|---|
| Ruthenium (Ru) | Bidentate (N, S) | Transfer Hydrogenation, Oxidation |
| Palladium (Pd) | Monodentate (N) or Bidentate (N, S) | Cross-coupling reactions, Allylation researchgate.netnih.gov |
| Rhodium (Rh) | Bidentate (N, S) | Hydroformylation, Hydrogenation |
This table presents hypothesized applications based on the chemistry of related pyridine and thioether ligands.
In homogeneous catalysis, this compound-metal complexes would be soluble in organic solvents, facilitating catalyst-substrate interaction. The tunability of the ligand through modification of the pyridine ring or the alkylthio chain could allow for the optimization of catalytic activity and selectivity.
For heterogeneous catalysis, the pyridine moiety could be anchored to a solid support, such as silica or a polymer resin. The resulting supported catalyst would offer the advantages of easy separation and recyclability. The thioether group could still participate in metal coordination or could be used as a secondary anchoring point to the support.
Furthermore, the pyridine nitrogen itself can act as an organocatalyst. Pyridine and its derivatives are known to catalyze a range of organic transformations, often by acting as a nucleophilic catalyst or a Brønsted base. nih.gov The electronic nature of the 4-substituent can influence the basicity and nucleophilicity of the pyridine nitrogen, thereby affecting its catalytic efficacy. The methylsulfanyl-propyl group, being an electron-donating group, would be expected to increase the electron density on the pyridine ring, potentially enhancing its catalytic activity in certain reactions. acs.org
Electrochemical Applications at Interfaces and in Solvent Systems
The electrochemical behavior of pyridine and its derivatives has been a subject of extensive study. nih.gov The pyridine ring can undergo reduction at moderate potentials. The presence of the methylsulfanyl-propyl side chain in this compound introduces a sulfur atom which can also be electrochemically active, potentially undergoing oxidation.
At electrode interfaces, this compound could potentially form self-assembled monolayers (SAMs) on metal surfaces like gold, owing to the affinity of the sulfur atom for the metal. Such modified electrodes could be used in sensing applications or to control interfacial electron transfer processes. The pyridine group in the SAM could then be used for further functionalization or to coordinate metal ions for electrocatalytic purposes.
The choice of solvent system is crucial in the electrochemistry of pyridine derivatives. In protic solvents, the pyridine nitrogen can be protonated, significantly altering its reduction potential. In aprotic solvents, the radical anion of pyridine can be more stable. The solubility and electrochemical window of the solvent system would also be important considerations for any potential application.
Integration in Optoelectronic and Biosensing Materials
Pyridine-containing compounds are integral to many functional materials due to their electronic properties and ability to participate in hydrogen bonding and metal coordination. The incorporation of a sulfur-containing side chain, as in this compound, can further modulate these properties.
In the realm of optoelectronics, pyridine derivatives are used in the construction of fluorescent sensors and organic light-emitting diodes (OLEDs). Transition metal complexes with pyridine-containing ligands can exhibit strong luminescence. researchgate.net The thioether group in this compound could influence the photophysical properties of such complexes by affecting the ligand field strength and the energy of the metal-to-ligand charge transfer (MLCT) bands.
For biosensing applications, the pyridine moiety can serve as a recognition element for specific biomolecules through hydrogen bonding or coordination to metal ions that are part of a biological system. The thioether group provides a convenient handle for immobilization onto gold surfaces, which are commonly used in biosensor platforms like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM). A biosensor could be fabricated by attaching this compound to a gold surface, followed by the coordination of a metal complex that can interact with a target analyte.
Furthermore, transition metal complexes of ligands containing both pyridine and amino acid moieties have been shown to act as fluorescent sensors for metal ions. researchgate.net Similarly, complexes of this compound could potentially be designed to exhibit selective fluorescence quenching or enhancement in the presence of specific analytes. The thioether group could also play a role in recognizing soft metal ions.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyridine-2,6-bis(thioether) |
| Ruthenium |
| Palladium |
| Rhodium |
| Copper |
Ix. Future Research Directions and Perspectives
Development of Highly Efficient and Atom-Economical Synthetic Strategies
The advancement of research on 4-(3-Methylsulfanyl-propyl)-pyridine and its analogs is contingent upon the development of superior synthetic methodologies. While classical multi-step syntheses exist, future work must prioritize efficiency, sustainability, and cost-effectiveness. The concept of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, should be a guiding principle. rsc.org
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Transition-Metal-Catalyzed Cross-Coupling | Utilizing catalysts (e.g., Rhodium, Copper) to form C-C bonds and construct the pyridine (B92270) ring or append the side chain. tandfonline.comnih.gov | High efficiency, broad substrate scope, and good functional group tolerance. tandfonline.com | Developing recyclable catalysts and optimizing reaction conditions for the specific target molecule. |
| One-Pot Tandem Reactions | Combining multiple synthetic steps (e.g., cyclization, aromatization) into a single continuous process without isolating intermediates. nih.govacs.org | Reduced solvent waste, lower cost, and increased operational simplicity. | Designing novel multi-component reactions that assemble the target compound from simple precursors. |
| C–H Bond Functionalization | Directly converting a C-H bond on a pyridine precursor into a C-C bond to attach the side chain, avoiding pre-activation steps. nih.gov | High atom economy, fewer synthetic steps, and reduced generation of by-products. | Identifying selective catalysts that can functionalize the desired position on the pyridine ring. |
| Biocatalysis | Employing enzymes to catalyze key steps in the synthesis. | High selectivity, mild reaction conditions (aqueous environment, room temperature), and excellent sustainability. | Screening for or engineering enzymes capable of constructing the pyridine or thioether moieties. |
Comprehensive Mechanistic Elucidation of Biological Activities
Pyridine derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.orgdntb.gov.uaresearchgate.net Preliminary investigations suggest that compounds with structures similar to this compound may possess antimicrobial or antifungal potential. ontosight.ai However, the precise molecular mechanisms underlying these activities remain unknown.
Future research must undertake a deep dive into the compound's mechanism of action. This involves moving beyond simple screening assays to utilize advanced systems biology approaches. Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, revealing which pathways are perturbed. For example, identifying upregulated or downregulated genes and proteins can offer clues about the compound's cellular targets and effects. Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, will be crucial for visualizing how the compound interacts with its biological target(s) at an atomic level, providing invaluable information for further optimization.
| Research Approach | Technique | Objective | Expected Outcome |
|---|---|---|---|
| 'Omics' Profiling | Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry), Metabolomics | To obtain a global view of cellular responses to compound treatment. | Identification of perturbed biological pathways and potential downstream effects. |
| Structural Biology | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), NMR Spectroscopy | To determine the three-dimensional structure of the compound bound to its biological target. | Atomic-level details of the binding interaction, guiding structure-based drug design. |
| Cellular Imaging | High-Content Imaging, Confocal Microscopy with Fluorescent Probes | To visualize the compound's subcellular localization and its effect on cellular morphology and processes. | Information on cellular uptake, distribution, and phenotypic changes (e.g., apoptosis, cell cycle arrest). mdpi.com |
| Biochemical Assays | Enzyme kinetics, binding assays (e.g., SPR, ITC) | To quantify the compound's effect on specific purified proteins or enzymes. | Confirmation of direct target engagement and determination of binding affinity and inhibitory constants. |
Identification of Novel Biological Targets for Therapeutic Development
A critical step in translating a bioactive compound into a therapeutic agent is the identification of its specific biological target(s). For this compound, the protein or proteins it interacts with to exert its biological effects are currently unknown. Target identification is a challenging but essential area for future research.
Modern chemical biology and proteomic techniques offer powerful tools for this purpose. Activity-based protein profiling (ABPP) can be used to identify enzyme targets in their native cellular environment. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is another classic and effective approach. Furthermore, genetic methods like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets. Computational methods, such as reverse docking and pharmacophore modeling, can screen the compound against libraries of known protein structures to predict likely binding partners, which can then be validated experimentally.
| Methodology | Description | Advantage | Key Requirement |
|---|---|---|---|
| Chemical Proteomics (e.g., ABPP) | Uses reactive probes based on the compound's structure to covalently label and identify protein targets in complex biological samples. | Identifies targets in their native state and cellular context. | Synthesis of a suitable chemical probe without losing biological activity. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a matrix to capture binding proteins from a cell lysate, which are then identified by mass spectrometry. | A direct method for identifying binding partners. | Proper immobilization of the compound and optimization of binding/elution conditions. |
| Genetic Screening (e.g., CRISPR) | Identifies genes whose perturbation (knockout or activation) alters cellular sensitivity to the compound. | Unbiased, genome-wide approach that can reveal unexpected targets and pathways. | A robust and quantifiable cellular assay for compound activity. |
| Computational Target Prediction | In silico methods like reverse docking screen the compound against databases of 3D protein structures to predict potential binding targets. | Rapid, cost-effective, and can generate hypotheses for experimental validation. | High-quality 3D structure of the compound and access to large, curated protein structure databases. |
Application of Advanced Machine Learning and Artificial Intelligence in Compound Design
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. nih.gov Future research on this compound should leverage AI and machine learning (ML) to accelerate the design-make-test-analyze cycle. nih.gov These computational tools can navigate the vast chemical space to design novel analogs with superior properties. youtube.com
| AI/ML Application | Description | Objective | Potential Impact |
|---|---|---|---|
| De Novo Molecular Design | Using generative models (e.g., GANs, VAEs, RNNs) to create novel molecules based on a core scaffold. nih.gov | To explore new chemical space and design analogs with optimized properties. | Rapid generation of diverse and novel candidate molecules that may not be conceived by human chemists. youtube.com |
| Predictive Modeling (QSAR) | Building models that correlate chemical structures with biological activity, ADME properties (Absorption, Distribution, Metabolism, Excretion), and toxicity. atomwise.com | To prioritize compounds for synthesis and testing, reducing experimental costs. | Faster identification of lead candidates with higher probabilities of success. |
| Synthesis Prediction | Using AI to predict viable synthetic routes for novel compounds and estimate their synthetic accessibility. researchgate.net | To ensure that computationally designed molecules are practically synthesizable. | Bridges the gap between virtual design and laboratory reality, improving efficiency. |
| Target Prediction & Binding Affinity | Employing deep learning models to predict potential biological targets and estimate the binding affinity of a molecule to a specific protein. nih.govpeerj.com | To generate hypotheses about a compound's mechanism of action and potency. | Accelerates target identification and lead optimization phases. |
Exploration of Advanced Functional Materials and Nanotechnology
Beyond its therapeutic potential, the unique structure of this compound, featuring both a metal-coordinating pyridine ring and a surface-active thioether group, makes it an attractive candidate for applications in materials science and nanotechnology.
The thioether moiety is known to exhibit a strong affinity for the surfaces of noble metals like gold and silver. researchgate.net This suggests that this compound could be an excellent ligand for stabilizing metal nanoparticles, creating functionalized nanomaterials for applications in diagnostics, biosensing, or targeted drug delivery. nih.govmdpi.com The thioether group is also susceptible to oxidation by reactive oxygen species (ROS), which are often elevated in cancer cells. nih.gov This property could be exploited to design ROS-responsive drug delivery systems, where the nanoparticle carrier destabilizes and releases its therapeutic payload specifically in the tumor microenvironment. nih.gov Additionally, the pyridine nitrogen can act as a coordination site for metal ions, opening up possibilities for its use as a building block in metal-organic frameworks (MOFs) or as a corrosion inhibitor for metal surfaces. rsc.org
| Application Area | Relevant Structural Feature | Proposed Research Direction | Potential Outcome |
|---|---|---|---|
| Nanoparticle Functionalization | Thioether group's high affinity for noble metal surfaces. researchgate.net | Use as a capping agent to synthesize and stabilize gold or silver nanoparticles. | Creation of stable, functionalized nanoparticles for biosensing or drug delivery. mdpi.com |
| Stimuli-Responsive Drug Delivery | Oxidation-sensitivity of the thioether linkage. nih.gov | Develop polymeric micelles or nanoparticle coatings that degrade in the presence of reactive oxygen species (ROS). | Targeted drug release in diseased tissues with high oxidative stress (e.g., tumors). |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen's ability to coordinate with metal ions. rsc.org | Incorporate the molecule as a linker in the synthesis of novel MOFs. | Porous materials with potential applications in gas storage, separation, or catalysis. |
| Corrosion Inhibition | Adsorption of the pyridine ring and thioether group onto metal surfaces. | Investigate its efficacy as a corrosion inhibitor for steel or other metals in acidic environments. | A new, effective, and potentially environmentally friendly corrosion inhibitor. |
Q & A
Q. What are the common synthetic routes for 4-(3-Methylsulfanyl-propyl)-pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the methylsulfanyl-propyl group to the pyridine ring. Key steps include:
- Using palladium catalysts (e.g., Pd/C) and boronic acid derivatives in dimethylformamide (DMF) as a solvent .
- Optimizing temperature (80–120°C) and reaction time (12–24 hours) to enhance coupling efficiency.
- Purification via column chromatography (silica gel) or recrystallization to isolate the product . Yield optimization may require adjusting catalyst loading or solvent polarity.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD): Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π or π–π stacking) .
- NMR spectroscopy: Confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for S–CH₃) and pyridine protons (δ 7.5–8.5 ppm) .
- Mass spectrometry: Verify molecular weight (e.g., via ESI-MS) .
Q. What are the key reactivity patterns of the methylsulfanyl group in this compound?
The methylsulfanyl (–SMe) group undergoes:
- Oxidation: Forms sulfoxide (–SO–) or sulfone (–SO₂–) derivatives using oxidizing agents like m-CPBA or H₂O₂ .
- Nucleophilic substitution: Reacts with alkyl halides or amines under basic conditions . Monitor reactions via TLC or HPLC to track progress and byproduct formation.
Advanced Research Questions
Q. How can computational modeling aid in predicting the supramolecular interactions of this compound?
- Perform density functional theory (DFT) calculations to model intermolecular interactions (e.g., C–H⋯π) observed in XRD studies .
- Simulate crystal packing using software like Mercury or Materials Studio to predict polymorphism .
- Compare computed NMR/IR spectra with experimental data to validate models .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial MIC values) may arise from:
- Strain variability: Test against standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) .
- Solubility differences: Use DMSO/water mixtures to ensure consistent compound dissolution .
- Assay conditions: Control pH, temperature, and incubation time to minimize variability .
Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?
- Enzyme assays: Use purified kinases (e.g., EGFR or MAPK) with ATP-analog substrates to measure inhibition (IC₅₀) .
- Molecular docking: Screen against kinase active sites (e.g., PDB ID 1M17) to identify binding modes .
- Cellular assays: Assess anti-proliferative effects in cancer cell lines (e.g., MTT assay) .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?
- Byproduct formation: Optimize stoichiometry of coupling reagents and use inert atmospheres to reduce side reactions .
- Low crystallinity: Employ solvent evaporation with slow cooling to obtain XRD-quality crystals .
- Sensitivity to oxidation: Store the compound under nitrogen or argon with antioxidants (e.g., BHT) .
Q. How can regioselective functionalization of the pyridine ring be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
